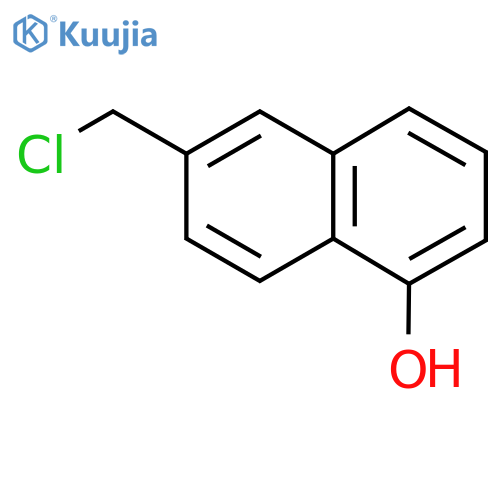Cas no 1261468-29-4 (2-(Chloromethyl)-5-hydroxynaphthalene)

1261468-29-4 structure
商品名:2-(Chloromethyl)-5-hydroxynaphthalene
CAS番号:1261468-29-4
MF:C11H9ClO
メガワット:192.641562223434
CID:4936220
2-(Chloromethyl)-5-hydroxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-hydroxynaphthalene
-
- インチ: 1S/C11H9ClO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7H2
- InChIKey: XQQZEQGJARVXFV-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2C(=CC=CC=2C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(Chloromethyl)-5-hydroxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000727-500mg |
2-(Chloromethyl)-5-hydroxynaphthalene |
1261468-29-4 | 98% | 500mg |
$989.80 | 2023-09-03 | |
| Alichem | A219000727-1g |
2-(Chloromethyl)-5-hydroxynaphthalene |
1261468-29-4 | 98% | 1g |
$1769.25 | 2023-09-03 |
2-(Chloromethyl)-5-hydroxynaphthalene 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1261468-29-4 (2-(Chloromethyl)-5-hydroxynaphthalene) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量